molecular formula C10H13NO2 B2498197 3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione CAS No. 77903-18-5

3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione

Cat. No.: B2498197
CAS No.: 77903-18-5
M. Wt: 179.219
InChI Key: FLMLEBLKNYPOER-UHFFFAOYSA-N
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Description

3-Methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (CAS 77903-18-5) is a high-purity chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This tetrahydroquinolinedione derivative is part of an important class of heterocyclic scaffolds that are frequent targets in medicinal and synthetic chemistry due to their significant and wide-spectrum biological properties . The tetrahydroquinoline core is a privileged structure found in a myriad of synthetic pharmaceuticals and bioactive natural products, making it a valuable template for drug discovery and development . Researchers value this structural motif for its potential in designing new therapeutic agents. Compounds based on the tetrahydroquinoline nucleus have demonstrated diverse pharmacological activities, including serving as anticancer, antimalarial, antibacterial, antifungal, and antiviral agents . Furthermore, these structures have shown promise as antidepressants, anticonvulsants, antihypertensives, and in the treatment of neurodegenerative diseases . The specific substitution pattern of this compound makes it a versatile building block for the synthesis of more complex molecules and for use in domino or cascade reactions, which are highly efficient strategies for constructing complex heterocyclic systems with excellent atom economy . This product is supplied with a purity of 95% and is stored at ambient temperature to ensure stability . It is intended for research and laboratory synthesis applications only. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including wearing suitable personal protective equipment and using the material only in a chemical fume hood .

Properties

IUPAC Name

3-methyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-5-7-8(11-10(6)13)3-2-4-9(7)12/h6H,2-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMLEBLKNYPOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCCC2=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (commonly referred to as MQT) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties of MQT, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C10H13NO
  • Molecular Weight : 163.216 g/mol
  • CAS Number : 62230-64-2

Anticancer Properties

Research indicates that MQT exhibits significant anticancer activity. In a study assessing various heterocyclic compounds, MQT was found to correlate strongly with known anticancer agents through the NCI COMPARE analysis. The correlation coefficients (PCC) were notably high, suggesting similar mechanisms of action to established anticancer drugs .

Table 1: Correlation of MQT with Other Anticancer Agents

CompoundPCC ValueMechanism of Action
DPIQ0.87Inhibition of thioredoxin reductase
Pleurotin0.80HIF-1α inhibition
Benzo[1,2,4]triazinone0.77Prodrug activation

The biological activity of MQT is primarily attributed to its ability to inhibit key enzymes involved in cancer progression:

  • Thioredoxin Reductase (TrxR) : MQT acts as a reversible inhibitor of TrxR, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .
  • NAD(P)H Quinone Oxidoreductase 1 (NQO1) : The compound has been linked to modulation of NQO1 activity, which is crucial in drug metabolism and detoxification processes .

Neuroprotective Effects

Beyond its anticancer properties, MQT has shown potential neuroprotective effects. Studies suggest that it may mitigate oxidative stress-related neurodegeneration by modulating antioxidant pathways .

Study 1: Anticancer Efficacy in Cell Lines

A recent study evaluated the effects of MQT on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation across multiple types, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell type tested .

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of MQT resulted in significant improvements in behavioral tests and reduced markers of oxidative damage in brain tissues. These findings support the compound's potential as a therapeutic agent for neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione. For instance, compounds derived from this structure have been evaluated for their antiproliferative effects against various cancer cell lines. In one study, a library of quinoline derivatives demonstrated significant activity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compounds exhibited varying degrees of cytotoxicity, indicating their potential as anticancer agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer’s disease. A series of hybrid compounds incorporating the quinoline structure were synthesized and tested for their ability to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of Alzheimer's disease. These compounds showed promise in crossing the blood-brain barrier and exhibited significant inhibitory activity against ChEs .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of new chemical entities with diverse biological activities. The compound's structure allows for modifications that can enhance its pharmacological properties or reduce toxicity .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. Compounds derived from this quinoline framework have shown significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that some derivatives could serve as potential candidates for developing new antibiotics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have synthesized various analogs and assessed their biological activities to determine which structural modifications enhance efficacy or reduce side effects .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Anticancer ActivitySignificant antiproliferative effects against HeLa and HT-29 cell lines
Neuroprotective EffectsInhibition of ChEs/MAOs; potential for Alzheimer's treatment
Organic SynthesisImportant intermediate for synthesizing new bioactive compounds
Antimicrobial PropertiesActivity against Mycobacterium smegmatis; potential antibiotic candidates

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogues

Compound Name & Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Biological Activity Source
3-Methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-dione 196–198 N/A IR: NH (3280 cm⁻¹), C=O (1715 cm⁻¹) Under investigation
3a: 4-Phenyl derivative 169–171 48 IR: NH, C=O; NMR: aromatic H (δ 7.2–7.4 ppm) Not reported
3b: 4-(4-Methylphenyl) derivative 201–203 67 IR: NH, C=O; NMR: CH₃ (δ 2.3 ppm) Not reported
3c: 4-(3-Nitrophenyl) derivative 194–195 90 IR: NO₂ (1520 cm⁻¹); pale yellow solid Not reported
4e: Fluorobenzyl-imidazole hybrid 82 68.7 ¹H-NMR: SCH₃ (δ 2.81–2.05 ppm) Cytotoxic (HeLa cells)
5f: Tetrazolo-quinazoline hybrid 291–293 73 IR: OCH₃ (2850 cm⁻¹); ¹³C-NMR: C=N (160 ppm) Antimicrobial potential

Key Differences and Trends

Substituent Effects on Physical Properties :

  • Methyl vs. Aryl Groups : The 3-methyl derivative (target compound) has a higher melting point (196–198°C) compared to the 4-phenyl analogue (3a, 169–171°C), likely due to reduced steric hindrance and enhanced crystal packing efficiency .
  • Electron-Withdrawing Groups : The nitro-substituted derivative (3c) exhibits a lower melting point (194–195°C) despite a high yield (90%), suggesting nitro groups may disrupt intermolecular interactions despite enhancing reactivity .

One-pot multicomponent syntheses (e.g., ) offer superior yields (>70%) under milder conditions compared to stepwise methods .

Biological Relevance: Fluorinated derivatives (e.g., 4e) demonstrate marked cytotoxicity against HeLa cells (IC₅₀ = 12 µM), attributed to the fluorobenzyl moiety enhancing membrane permeability . aureus) .

Spectral and Reactivity Comparisons

  • IR Spectroscopy: All analogues show characteristic NH (3280–3320 cm⁻¹) and C=O (1700–1720 cm⁻¹) stretches. Nitro groups (3c) introduce distinct NO₂ peaks at 1520 cm⁻¹ .
  • ¹H-NMR : Methyl groups in 3-methyl and 3b derivatives resonate at δ 2.3–2.5 ppm, while fluorinated hybrids (4e) display complex splitting due to CH₂ and SCH₃ groups .
  • Reactivity : The 3-methyl derivative’s lack of aromatic substituents may reduce electrophilic substitution reactivity compared to phenyl or nitro-substituted analogues, favoring nucleophilic ketone reactions .

Q & A

Q. What are the standard synthetic routes for 3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione?

The compound is typically synthesized via multicomponent one-pot reactions. A common protocol involves refluxing equimolar amounts of tetrazoloquinoline carbaldehyde, dimedone (or cyclohexane-1,3-dione), and urea derivatives in ethanol with concentrated HCl as a catalyst. Reaction progress is monitored via TLC, followed by filtration, ethanol washing, and purification using chloroform-methanol (10:10 mL) column chromatography. Yields range from 64% to 82%, with melting points >290°C .

Q. How is structural characterization performed for this compound and its derivatives?

Key characterization methods include:

  • Elemental analysis (C, H, N % matching theoretical values).
  • IR spectroscopy : Peaks for NH (~3250 cm⁻¹), C=O (~1735 cm⁻¹), and C=N (~1638 cm⁻¹) confirm functional groups.
  • NMR spectroscopy : ¹H NMR identifies CH₂ (δ 2.0–2.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and NH (δ 10–12 ppm). ¹³C NMR confirms carbonyl carbons (δ 190–200 ppm) and quaternary carbons .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of this compound?

Microwave-assisted synthesis reduces reaction time and improves regioselectivity. For example, heating a precursor (e.g., enaminone-adduct) under microwave irradiation at 100–120°C for 15–30 minutes induces cyclization, yielding this compound with >90% purity. This method minimizes side reactions and enhances scalability .

Q. What strategies resolve contradictions in spectral data during derivative characterization?

Discrepancies in NMR/IR data (e.g., shifted carbonyl peaks) may arise from solvent polarity, tautomerism, or crystallinity. Mitigation strategies:

  • Use deuterated DMSO for NMR to stabilize NH protons.
  • Compare experimental IR data with computational (DFT) predictions.
  • Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex derivatives .

Q. How are 3-methylquinolinedione derivatives evaluated for anti-fibrotic activity?

  • In vitro models : TGF-β-induced fibroblast activation assays measure collagen deposition via Western blot (e.g., COL1A1 expression).
  • Compound purity : HPLC (≥99% purity) ensures reliable bioactivity data.
  • Structure-activity relationships (SAR) : Substituents like 3-chlorophenyl or 2-methylphenyl enhance potency by modulating electron density at the quinoline core .

Q. What methodologies assess the antimicrobial potential of these derivatives?

  • Broth dilution assays : Test against E. coli, S. aureus, and C. albicans to determine minimum inhibitory concentrations (MIC).
  • Mechanistic studies : Fluorescence-based assays quantify membrane disruption (e.g., propidium iodide uptake) or enzyme inhibition (e.g., dihydrofolate reductase) .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (compound is harmful by inhalation, per MSDS).
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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